molecular formula C8H18N2S B13531026 1-[2-(Ethylthio)ethyl]piperazine CAS No. 702-07-8

1-[2-(Ethylthio)ethyl]piperazine

Cat. No.: B13531026
CAS No.: 702-07-8
M. Wt: 174.31 g/mol
InChI Key: MIKMODBDKJLHEI-UHFFFAOYSA-N
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Description

1-[2-(Ethylthio)ethyl]piperazine is an organic compound with the molecular formula C8H18N2S. It is a derivative of piperazine, where an ethylthio group is attached to the ethyl chain. This compound is known for its diverse applications in chemical synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Ethylthio)ethyl]piperazine can be synthesized through the reaction of piperazine with 2-chloroethyl ethyl sulfide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Ethylthio)ethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(Ethylthio)ethyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-[2-(Ethylthio)ethyl]piperazine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings. This results in the inhibition of neurotransmission, leading to its potential use as a therapeutic agent for neurological conditions .

Comparison with Similar Compounds

  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine
  • 1-[2-(2-Methoxyethoxy)ethyl]piperazine
  • 1-[2-(2-Aminoethoxy)ethyl]piperazine

Comparison: 1-[2-(Ethylthio)ethyl]piperazine is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it exhibits different solubility, stability, and biological activity profiles. This uniqueness makes it valuable for specific applications in chemical synthesis and pharmaceutical research .

Properties

CAS No.

702-07-8

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

1-(2-ethylsulfanylethyl)piperazine

InChI

InChI=1S/C8H18N2S/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3

InChI Key

MIKMODBDKJLHEI-UHFFFAOYSA-N

Canonical SMILES

CCSCCN1CCNCC1

Origin of Product

United States

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